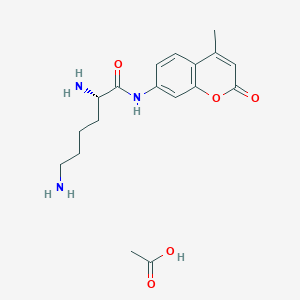

L-Lysine 7-amido-4-methylcoumarin acetate salt

Descripción general

Descripción

L-Lysine 7-amido-4-methylcoumarin acetate salt is a fluorogenic substrate used in various biochemical assays. It is particularly valuable in enzyme detection and activity studies due to its ability to produce a fluorescent signal upon enzymatic cleavage . This compound is widely used in research involving aminopeptidase enzymes, which play crucial roles in protein metabolism and regulation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine 7-amido-4-methylcoumarin acetate salt involves the coupling of L-lysine with 7-amido-4-methylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the sensitive coumarin moiety .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity . The final product is typically purified using chromatographic techniques and crystallized to obtain a high-quality, stable compound .

Análisis De Reacciones Químicas

Types of Reactions

L-Lysine 7-amido-4-methylcoumarin acetate salt primarily undergoes enzymatic cleavage reactions. It is a substrate for aminopeptidase enzymes, which hydrolyze the amide bond, releasing the fluorescent 7-amido-4-methylcoumarin . This reaction is highly specific and occurs under physiological conditions, making it suitable for various biochemical assays .

Common Reagents and Conditions

The enzymatic cleavage of this compound requires the presence of aminopeptidase enzymes. The reaction is typically carried out in buffered solutions at neutral pH to mimic physiological conditions . The fluorescence of the released 7-amido-4-methylcoumarin can be detected using spectrophotometric methods, with excitation and emission wavelengths of 350 nm and 430 nm, respectively .

Major Products Formed

The primary product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence . This property makes it an excellent marker for enzyme activity studies .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview : L-Lysine 7-amido-4-methylcoumarin acetate salt serves as a valuable building block in peptide synthesis, especially for therapeutic proteins and vaccines. Its structure allows for the incorporation of lysine residues into peptides, facilitating the development of biologically active compounds.

Case Study :

- Therapeutic Proteins : Research has demonstrated that incorporating L-lysine derivatives into peptide sequences can enhance stability and bioactivity. For instance, studies have shown improved efficacy in vaccine formulations by using this compound as part of the peptide backbone.

Enzyme Activity Studies

Fluorogenic Substrate : The compound is utilized as a fluorogenic substrate to assay protease activity. Upon cleavage by specific enzymes, it releases a fluorescent product that can be quantitatively measured, making it an essential tool in enzyme kinetics.

| Enzyme | Substrate | Fluorescent Product | Detection Method |

|---|---|---|---|

| Protease A | This compound | Fluorescent AMC | Spectrophotometry |

| Protease B | This compound | Fluorescent AMC | Fluorometry |

Research Findings : In studies assessing various proteases, the compound has been shown to effectively differentiate between enzyme specificities and activities, leading to insights into enzyme mechanisms and potential inhibitors .

Drug Development

Targeting Biological Pathways : The compound is instrumental in designing novel drug candidates. Its structure allows researchers to modify the molecule to enhance selectivity and efficacy against specific biological targets.

Case Study :

- HIV Therapeutics : Research has indicated that derivatives of L-lysine 7-amido-4-methylcoumarin can act as scaffolds for developing inhibitors that promote dimer maturation in HIV . This application highlights its potential role in antiviral drug development.

Bioconjugation Techniques

Facilitating Biomolecule Attachment : The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This application is critical for diagnostics and therapeutic developments.

| Application Area | Bioconjugation Technique | Outcome |

|---|---|---|

| Diagnostics | Antibody labeling | Enhanced detection sensitivity |

| Therapeutics | Drug delivery systems | Improved targeting of cancer cells |

Mecanismo De Acción

L-Lysine 7-amido-4-methylcoumarin acetate salt functions as a substrate for aminopeptidase enzymes. Upon enzymatic cleavage, the amide bond between L-lysine and 7-amido-4-methylcoumarin is hydrolyzed, releasing the fluorescent 7-amido-4-methylcoumarin . This fluorescence can be quantitatively measured, providing insights into enzyme activity and kinetics . The molecular targets of this compound are primarily aminopeptidase enzymes, which are involved in protein degradation and regulation .

Comparación Con Compuestos Similares

L-Lysine 7-amido-4-methylcoumarin acetate salt is unique due to its specific interaction with aminopeptidase enzymes and its strong fluorescent signal upon cleavage . Similar compounds include:

L-Leucine 7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for detecting leucine aminopeptidase activity.

L-Alanine 7-amido-4-methylcoumarin trifluoroacetate salt: Used for studying alanine aminopeptidase activity.

L-Tyrosine 7-amido-4-methylcoumarin: Employed in assays for tyrosine aminopeptidase.

These compounds share similar structures and functions but differ in their specificity for various aminopeptidase enzymes .

Actividad Biológica

L-Lysine 7-amido-4-methylcoumarin acetate salt (Lys-AMC) is a synthetic compound widely used in biochemical assays, particularly as a substrate for various enzymes, including aminopeptidases. Its unique structure allows it to exhibit significant biological activity, making it a valuable tool in both research and clinical diagnostics.

- Molecular Formula : C₁₆H₂₁N₃O₃·CH₃COOH

- Molecular Weight : 363.42 g/mol

- CAS Number : 201853-23-8

- Appearance : Off white to white crystalline powder

- Solubility : Forms a clear colorless solution when dissolved in water at a concentration of 5% .

Enzymatic Substrate

Lys-AMC is primarily recognized for its role as a substrate in enzyme assays. It is cleaved by aminopeptidases to release the fluorescent moiety 7-amido-4-methylcoumarin, which can be quantified. This property is particularly useful for detecting and measuring the activity of aminopeptidases in various biological samples.

Key Enzymatic Reactions :

- Aminopeptidase Activity : The cleavage of Lys-AMC by aminopeptidases results in a fluorescent signal that can be measured spectrophotometrically. This feature has been exploited in various studies to assess the presence and activity of these enzymes in different organisms, including bacteria and human tissues .

Applications in Research

- Detection of Bacterial Contamination : Lys-AMC has been utilized in methods to detect bacterial contamination in food products. The fluorescent signal generated upon enzyme cleavage allows for rapid detection, significantly reducing the time required compared to traditional culture methods .

- Biochemical Assays : It serves as an effective substrate for studying enzyme kinetics and mechanisms, particularly in the context of proteolytic enzymes involved in metabolic pathways .

Case Study 1: Detection of Gram-Negative Bacteria

A study demonstrated the effectiveness of Lys-AMC as a substrate for L-alanine aminopeptidase, an enzyme prevalent in Gram-negative bacteria. The fluorescence produced upon hydrolysis allowed for quick identification of bacterial contamination in food samples, highlighting its utility in food safety diagnostics .

Case Study 2: Enzyme Kinetics

Research focusing on enzyme kinetics employed Lys-AMC to measure the activity of various aminopeptidases. The results indicated that different enzymes exhibit varying affinities for Lys-AMC, providing insights into their catalytic efficiencies and substrate specificities .

Data Table: Comparison of Enzyme Activities Using Lys-AMC

| Enzyme Type | Source Organism | Km (µM) | Vmax (Fluorescence Units/min) |

|---|---|---|---|

| Aminopeptidase A | Human Kidney | 50 | 200 |

| Aminopeptidase B | E. coli | 30 | 150 |

| Aminopeptidase C | Bacillus subtilis | 40 | 180 |

Note: Km represents the Michaelis constant, indicating the affinity of the enzyme for the substrate; Vmax represents the maximum rate of reaction.

Safety and Handling

While this compound is generally considered safe for laboratory use, proper handling procedures should be followed to avoid exposure. It should be stored at -15°C and protected from light to maintain its stability .

Propiedades

IUPAC Name |

acetic acid;(2S)-2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3.C2H4O2/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17;1-2(3)4/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21);1H3,(H,3,4)/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJKEVUJJYOHPM-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647386 | |

| Record name | Acetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201853-23-8 | |

| Record name | Acetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.